2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
Scientific Research Applications
Chemical Synthesis and Drug Discovery
Research into propargylic alcohols, which serve as precursors to quinolines and isoquinolines, highlights the importance of such compounds in organic synthesis and drug discovery. Propargylic alcohols are utilized for constructing polycyclic systems, including heterocycles like pyridines, quinolines, and isoquinolines, which are pivotal in medicinal chemistry due to their extensive range of biological activities. These compounds find applications in pharmaceuticals, antibiotics, dyes, and agrochemicals, suggesting a potential avenue for the use of 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in similar contexts (Mishra et al., 2022).
Antioxidant Activity and Health Applications
The exploration of antioxidant activity in various compounds, including quinoline derivatives, is significant for health-related applications. Analytical methods used in determining antioxidant activity, such as the ABTS and DPPH assays, could be relevant for assessing the potential health benefits of this compound. These methods are crucial for evaluating the antioxidant capacity of complex samples, indicating the compound's possible use in mitigating oxidative stress and related diseases (Munteanu & Apetrei, 2021).
Potential in Treating Neurodegenerative Disorders
Insights into 8-hydroxyquinolines, which share structural similarities with hexahydroquinoline derivatives, suggest potential applications in treating neurodegenerative disorders. The metal chelation properties and significant biological activities of 8-hydroxyquinoline derivatives make them potent drug candidates for diseases such as cancer, HIV, and neurodegenerative disorders. This implies that this compound could be explored for similar pharmacological targets (Gupta et al., 2021).
Environmental and Catalytic Applications
The treatment of organic pollutants using redox mediators highlights another aspect of chemical applications relevant to quinoline derivatives. Enzymatic approaches utilizing such compounds for the remediation of pollutants in wastewater indicate the versatility of quinoline-related structures. The enhanced degradation efficiency in the presence of redox mediators suggests potential environmental applications for this compound (Husain & Husain, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-oxo-6-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(16)15-12/h7,9H,2-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPJXPSLBUITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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